Bicyclo[1.1.1]pentan-1-yltrifluoroborate
Description
Structural Significance and Strain Energy in Bicyclo[1.1.1]pentane Systems
The Bicyclo[1.1.1]pentane framework is a highly strained, bridged ring system. wikipedia.org Its structure consists of five carbon atoms arranged in a propeller-like shape, featuring two bridgehead carbons connected by three methylene (B1212753) bridges. ontosight.ai This arrangement forces the internal bond angles to deviate significantly from the ideal tetrahedral angle, resulting in substantial ring strain. The strain energy of BCP is approximately 66.6 kcal/mol, a significant value for a hydrocarbon. nih.govacs.org
Despite this high strain energy, BCP is kinetically stable and generally resistant to ring-opening reactions and metabolic degradation. nih.govacs.org A key structural feature is the exceptionally short distance between the two bridgehead carbons (C1 and C3), which is around 1.85 Å, compared to the 2.79 Å distance across a para-substituted phenyl ring. pharmablock.com This compact structure is a defining characteristic of the BCP scaffold.
Structural Properties of Bicyclo[1.1.1]pentane
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈ wikipedia.orgnih.gov |
| Molar Mass | 68.119 g·mol⁻¹ wikipedia.org |
| Strain Energy | ~66.6 kcal/mol nih.govacs.org |
| C1-C3 Bridgehead Distance | ~1.85 Å pharmablock.com |
Overview of Strategic Importance in Chemical Space Exploration
The use of BCP as a bioisostere represents a significant strategy in chemical space exploration, allowing medicinal chemists to design drug candidates with superior properties. thieme-connect.com Replacing a planar phenyl ring with a three-dimensional BCP scaffold can lead to notable improvements in a compound's pharmacological profile. researchgate.netchemrxiv.org
Key advantages of incorporating BCP moieties include:
Improved Solubility: The saturated, non-aromatic nature of BCP generally leads to better aqueous solubility compared to its phenyl analogue. pharmablock.comnih.gov
Enhanced Metabolic Stability: BCPs are often more resistant to metabolic breakdown than aromatic rings, which can be susceptible to oxidative metabolism. nih.govnih.gov
Increased Fraction of sp³-hybridized Carbons (Fsp³): A higher Fsp³ count is often associated with greater success in clinical development. The BCP core is entirely composed of sp³ carbons. pharmablock.com
Reduced Lipophilicity: BCP is the least lipophilic among common non-classical phenyl ring isosteres like cubane (B1203433) and bicyclo[2.2.2]octane. pharmablock.com
Property Comparison: p-Phenylene vs. Bicyclo[1.1.1]pentane-1,3-diyl
| Property | p-Phenylene | Bicyclo[1.1.1]pentane-1,3-diyl |
|---|---|---|
| Geometry | Planar, 2D | Three-dimensional (3D) |
| Solubility | Lower | Generally Higher nih.gov |
| Metabolic Stability | Susceptible to oxidation | Generally Higher nih.gov |
| Lipophilicity (clogP) | Higher | Lower pharmablock.com |
| Substituent Distance | ~2.79 Å | ~1.85 Å pharmablock.com |
Contextualization of Bicyclo[1.1.1]pentan-1-yltrifluoroborate within Strained Cage Chemistry
The synthesis and functionalization of BCPs have been areas of intense research. chemrxiv.orgnih.gov A significant breakthrough in making these valuable scaffolds more accessible has been the development of versatile building blocks like potassium this compound. nih.govsci-hub.se This compound belongs to the class of organotrifluoroborates, which are widely recognized for their stability and utility in organic synthesis. longdom.orgacs.org
Organotrifluoroborates are generally air- and moisture-stable crystalline solids, making them easy to handle and store. longdom.org They serve as convenient precursors to boronic acids, which are key components in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govupenn.edu The trifluoroborate salt effectively protects the reactive boronic acid, which is released slowly under the reaction conditions, minimizing unwanted side reactions. acs.org
Potassium this compound is a highly valuable reagent because it allows for the direct installation of the Bicyclo[1.1.1]pentan-1-yl group onto various (hetero)aromatic systems and other substrates via transition-metal-catalyzed cross-coupling. nih.govupenn.edu Its availability provides a practical and efficient route for medicinal chemists to incorporate the beneficial BCP scaffold into potential drug candidates, facilitating the exploration of this unique area of chemical space. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF3/c7-6(8,9)5-1-4(2-5)3-5/h4H,1-3H2/q-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZXFAQHVXHJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CC(C1)C2)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bicyclo 1.1.1 Pentane Derivatives and Their Trifluoroborate Analogs
Strategies from [1.1.1]Propellane
The exceptional reactivity of the central bond in [1.1.1]propellane makes it the most common starting material for the synthesis of BCP derivatives. The strain release associated with the opening of this bond provides a strong thermodynamic driving force for a variety of transformations.
Radical Addition Approaches to the Central Bond
Radical-mediated reactions are a widely employed and effective method for the functionalization of [1.1.1]propellane. nih.gov The process typically involves the addition of a radical species to the central C-C bond of propellane, which generates a bridgehead BCP radical. This intermediate can then be trapped by a variety of radical acceptors or participate in chain reactions. rhhz.net
A broad range of radical precursors can be utilized in these transformations, including those that generate alkyl, α-acyl, trifluoromethyl, and sulfonyl radicals. nih.gov Photoredox catalysis has emerged as a powerful tool for generating these radicals under mild conditions, enabling multicomponent reactions that allow for the simultaneous introduction of two different functional groups onto the BCP core. nih.govchinesechemsoc.org For instance, a one-step, three-component radical coupling of [1.1.1]propellane with various radical precursors and heteroatom nucleophiles can be achieved using a metallaphotoredox catalysis protocol. nih.gov
The azido radical, generated from the interaction of PIDA and TMSN3, has been shown to add selectively to [1.1.1]propellane to form a carbon-centered radical intermediate, which can then react with a heterocycle to produce 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes under mild, metal-free conditions. rsc.org
Table 1: Examples of Radical Addition Reactions to [1.1.1]Propellane
| Radical Precursor | Second Component | Catalyst/Conditions | Product Type |
| Alkyl Iodide | Alkene | Visible Light | Complex BCPs |
| Aldehyde | - | Radical Initiator | BCP Ketones researchgate.net |
| Sulfonyl Hydrazide | N-Iodosuccinimide | - | Iodo- and Sulfonyl- BCPs researchgate.net |
| Semicarbazide | - | Fe(Pc)/TBHP | BCP Carboxamides researchgate.net |
| PIDA/TMSN3 | Heterocycle | - | Azido-heteroaryl BCPs rsc.org |
Anionic Ring-Opening Protocols
The central bond of [1.1.1]propellane is also susceptible to nucleophilic attack by strong anions, leading to the formation of a BCP carbanion. acs.orgnih.gov This intermediate can then be quenched with an electrophile to yield 1,3-disubstituted BCPs. A variety of nucleophiles, including organometallics like Grignard reagents and "turbo" amides, have been successfully employed in these reactions. nih.govacs.org
For example, the addition of an aryl or alkyl Grignard reagent to [1.1.1]propellane generates a BCP-Grignard reagent, which can subsequently undergo asymmetric allylic substitution in the presence of an N-heterocyclic carbene (NHC) catalyst and an allylic phosphate to provide α-chiral 1,3-difunctionalized BCPs. nih.gov Similarly, the reaction with 2-azaallyl anions at room temperature can form terminal benzylamine-substituted BCPs. acs.orgnih.gov Trapping the intermediate BCP carbanion with reagents like i-PrOBpin can lead to the formation of versatile BCP boronic esters. acs.orgnih.gov
Table 2: Anionic Ring-Opening Reactions of [1.1.1]Propellane
| Anionic Reagent | Electrophile/Trap | Product Type |
| Grignard Reagent | Allylic Phosphate | α-Chiral 1,3-difunctionalized BCPs nih.gov |
| "Turbo" Amide | H+ | N-substituted BCPs acs.org |
| 2-Azaallyl Anion | H+ | Benzylamine-substituted BCPs acs.orgnih.gov |
| Organometallic Reagent | Organoboronic Ester | 1,3-disubstituted BCPs rhhz.net |
Transition Metal-Catalyzed Transformations
While less common than radical and anionic pathways, transition metal-catalyzed reactions of [1.1.1]propellane are a developing area. rhhz.net These reactions can lead to a variety of products, including BCP derivatives and other ring-opened structures. rhhz.netnih.gov
Nickel catalysis, for instance, enables the use of [1.1.1]propellane as a carbene precursor in the cyclopropanation of alkenes, yielding methylenespiro[2.3]hexane products. nih.govbris.ac.uk Computational studies suggest the formation of a nickel carbene through a concerted double C–C bond cleavage of a nickel-[1.1.1]propellane complex. bris.ac.uk Nickel-mediated multicomponent radical cyanation has also been developed to synthesize BCP nitriles. cell.com
Copper-catalyzed reactions have been employed for the formation of cyclobutane-containing alkynes and allenes from the ring-opening of [1.1.1]propellane with alkynes. rhhz.net Furthermore, a dual photoredox/copper catalysis system has been utilized for the three-component radical coupling of [1.1.1]propellane. rhhz.net
Electrophilic Activation Pathways
The electrophilic activation of [1.1.1]propellane has historically been challenging due to the high instability of the resulting BCP cations, which readily decompose. researchgate.netnih.gov However, recent advancements have shown that this decomposition can be circumvented.
One successful strategy involves the use of a halogen bond complex to activate the propellane. This allows for its reaction with electron-neutral nucleophiles, such as anilines and azoles, to afford nitrogen-substituted BCPs. researchgate.netnih.gov Computational analysis indicates that the halogen bonding interaction promotes nucleophilic attack without destabilizing the cage structure. researchgate.netnih.gov
Another approach involves the electrophilic activation of [1.1.1]propellane with N-iodosuccinimide (NIS), which facilitates the iodo-sulfenylation with heterocyclic thiols, a reaction that is not efficient under radical conditions. nih.gov This method has been shown to be scalable and does not require the exclusion of air or moisture. nih.gov
Functionalization of Pre-formed Bicyclo[1.1.1]pentane Cores
In addition to the construction of the BCP skeleton from [1.1.1]propellane, methods for the direct functionalization of the pre-formed BCP core are crucial for diversifying these scaffolds, particularly at the bridge positions.
Directed C–H Functionalization Methodologies
Directed C–H functionalization has emerged as a powerful strategy for the selective modification of the BCP core. This approach utilizes a directing group to position a metal catalyst in proximity to a specific C–H bond, enabling its cleavage and subsequent functionalization.
Palladium-mediated directed C(2)–H functionalization of BCPs has been achieved through a detailed mechanistic study. nih.govsemanticscholar.org Initial attempts were unsuccessful, but through a combination of stoichiometric organometallic experiments, H/D exchange studies, and DFT calculations, it was determined that while cyclometalation at Pd(II) was kinetically facile, it was thermodynamically unfavorable with certain directing groups and ligands. nih.govsemanticscholar.org By employing a pyridine N-oxide directing group or using dimethyl sulfoxide (DMSO) as a supporting ligand, stable BCP palladacycles could be isolated. nih.govsemanticscholar.org Subsequent functionalization of these palladacycles with single-electron oxidants (using in situ-generated aryl radicals) or electrophilic reagents like iodine resulted in synthetically useful yields of C(2)-functionalized products at room temperature. nih.govsemanticscholar.org
Enantioselective C–H functionalization of BCPs has also been demonstrated through intermolecular sp3 C–H insertion reactions of donor/acceptor diazo compounds catalyzed by a chiral dirhodium complex, Rh2(TCPTAD)4. nsf.gov This method allows for the creation of new C–C bonds at the tertiary position of various BCPs with high yields and enantioselectivity, providing access to chiral substituted BCPs. nsf.gov
Undirected C–H Borylation
A significant advancement in the synthesis of BCP derivatives is the development of undirected C–H borylation, which allows for the direct installation of a boryl group at the bridgehead position of a BCP core. This method is particularly powerful for the late-stage functionalization of complex molecules containing the BCP motif. nih.govnih.gov
An iridium-catalyzed reaction has been reported for the borylation of the bridgehead tertiary C–H bond of bicyclo[1.1.1]pentanes. nih.govchemrxiv.org This transformation is highly selective for the tertiary C–H bond, proceeding with a broad range of functional groups, and has been successfully applied to the modification of pharmaceutical compounds. nih.govchemrxiv.org The reaction typically employs an iridium catalyst, a ligand such as 2-methylphenanthroline, and a boron source like bis(catecholato)diboron (B₂cat₂). nih.gov Kinetic and computational studies suggest that the turnover-limiting step is an isomerization that occurs before the reductive elimination to form the C–B bond. nih.govchemrxiv.org The resulting boronic esters are stable synthetic intermediates that can be converted into various other functional groups, including trifluoroborate salts or boronic acids. nih.gov
The broad applicability of this method is highlighted by its tolerance for various functional groups and its scalability. For instance, the borylation of a derivative of abietic acid and valproic acid proceeded with exclusive selectivity for the bridgehead C–H bond. nih.gov The reaction has also been demonstrated on a gram scale with comparable yields to smaller-scale reactions. nih.govresearchgate.net
Table 1: Examples of Iridium-Catalyzed Undirected C–H Borylation of Bicyclo[1.1.1]pentanes nih.govresearchgate.net
| Substrate | Product | Yield (%) |
| 1-Phenylbicyclo[1.1.1]pentane | 1-Boryl-3-phenylbicyclo[1.1.1]pentane | 75 |
| 1-Acetylbicyclo[1.1.1]pentane | 1-Boryl-3-acetylbicyclo[1.1.1]pentane | 68 |
| 1-(4-Fluorophenyl)bicyclo[1.1.1]pentane | 1-Boryl-3-(4-fluorophenyl)bicyclo[1.1.1]pentane | 82 |
| BCP derivative of Abietic Acid | Borylated BCP derivative of Abietic Acid | 55 |
| BCP derivative of Valproic Acid | Borylated BCP derivative of Valproic Acid | 61 |
Halogenation and Subsequent Derivatization
The halogenation of bicyclo[1.1.1]pentane derivatives, particularly at the bridgehead positions, provides a versatile entry point for further functionalization. BCP halides, such as iodides, are stable reagents that can participate in a variety of cross-coupling reactions. researchgate.net A general and scalable method for the synthesis of bicyclo[1.1.1]pentane iodides involves the reaction of alkyl iodides with [1.1.1]propellane. nih.gov This reaction can be performed in flow and is initiated by light, requiring no catalysts or additives. nih.gov The resulting BCP iodides can be isolated in high purity and used directly in subsequent transformations. nih.gov
These BCP halides can then be converted into a wide array of derivatives. For example, they can be used in transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. researchgate.net The conversion of BCP iodides to other functional groups allows for the introduction of amines, alcohols, and other functionalities. The stability and reactivity of BCP halides make them valuable building blocks in medicinal chemistry. researchgate.net Highly selective radical chlorination of 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid has also been reported, leading to polyhalogenated BCP cages. nih.gov
Direct Synthesis of Bicyclo[1.1.1]pentan-1-yltrifluoroborate and Related Organoboron Compounds
Direct methods for the synthesis of BCP-organoboron compounds, including trifluoroborates, often start from the highly strained and reactive molecule, [1.1.1]propellane. These approaches are highly efficient as they construct the desired functionalized BCP in a single step.
Hydroboration/Borylation Strategies
The term "hydroboration" in the context of [1.1.1]propellane often refers to radical addition reactions involving a boron source. A notable strategy involves the silaboration of [1.1.1]propellane, where a silicon and a boron group are simultaneously introduced across the central C-C bond. The reaction of [1.1.1]propellane with Me₂PhSi-Bpin yields a silaborated-BCP, which can be further functionalized. rsc.org
Transmetalation and Anion Exchange Routes
A common route to functionalized BCPs involves the addition of organometallic reagents to [1.1.1]propellane. researchgate.netchemrxiv.org For instance, Grignard reagents add to [1.1.1]propellane to form BCP-Grignard reagents. rsc.orgbris.ac.uk These organometallic intermediates can then be trapped with various electrophiles. To generate BCP-boron compounds, these BCP-metal species can be intercepted with boronic esters to form BCP-boronate complexes. bris.ac.uk These complexes are versatile intermediates for a range of C-C bond-forming reactions through 1,2-metallate rearrangements. bris.ac.ukacs.org
The synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts has been achieved through a continuous flow process. nih.gov This methodology allows for the safe and scalable production of these valuable building blocks. The resulting BCP trifluoroborates can then be utilized in metallaphotoredox cross-coupling reactions with aryl halides to afford biaryl isosteres. nih.gov The conversion from a boronic ester or boronic acid to the corresponding trifluoroborate salt is typically achieved by treatment with potassium hydrogen difluoride (KHF₂), which is a form of anion exchange.
Multicomponent Reaction Sequences Leading to BCP-Boronates
Multicomponent reactions provide a powerful and efficient means to synthesize diverse BCP boronates in a single step. nih.gov These reactions typically involve the radical addition to [1.1.1]propellane to generate a BCP radical, which is then trapped by a boron-containing species. rsc.orgnih.gov
One such transition-metal-free, multi-component approach utilizes radicals derived from carboxylic acids or organohalides. nih.gov These radicals add to [1.1.1]propellane, and the resulting BCP radical engages in a polarity-matched borylation with a borylating agent like bis(pinacolato)diboron (B₂pin₂). nih.govrsc.org This method has been used for the late-stage functionalization of natural products and approved drugs. nih.gov A photocatalytic Minisci-type multicomponent reaction has also been developed for the synthesis of (halo)alkyl BCP-aryls using [1.1.1]propellane, alkyl halides, and unfunctionalized heteroarenes. hznu.edu.cn An iron-catalyzed multicomponent radical cross-coupling has also been reported for the synthesis of 1-(difluoro)alkyl-3-aryl BCPs. nih.gov
These multicomponent strategies offer a rapid and modular route to a wide array of alkyl-, aryl-, and alkenyl-functionalized BCP boronates. nih.gov The resulting BCP boronates can be easily converted to the corresponding trifluoroborate salts for use in photoredox transformations to forge C-C and C-N bonds. nih.gov
Table 2: Examples of Multicomponent Synthesis of BCP-Boronates rsc.orgnih.gov
| Radical Precursor | Borylating Agent | Product | Yield (%) |
| Adamantane-1-carboxylic acid | B₂pin₂ | 1-(1-Adamantyl)-3-(Bpin)bicyclo[1.1.1]pentane | 85 |
| 4-Iodobenzonitrile | B₂pin₂ | 1-(4-Cyanophenyl)-3-(Bpin)bicyclo[1.1.1]pentane | 72 |
| 1-Bromoadamantane | PhMe₂Si–Bpin | 1-(1-Adamantyl)-3-(Bpin)bicyclo[1.1.1]pentane | 65 |
| N-Boc-glycine (Redox Active Ester) | B₂pin₂ | 1-((N-Boc)aminomethyl)-3-(Bpin)bicyclo[1.1.1]pentane | 58 |
Reactivity and Transformational Chemistry of Bicyclo 1.1.1 Pentan 1 Yltrifluoroborate
Cross-Coupling Reactions Involving BCP-Trifluoroborates
Potassium bicyclo[1.1.1]pentan-1-yltrifluoroborate is a bench-stable, crystalline solid that serves as a versatile coupling partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the incorporation of the bicyclo[1.1.1]pentane (BCP) cage into complex molecular architectures.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp³) bonds. While the use of potassium alkyltrifluoroborates in Suzuki-Miyaura reactions is well-established, specific examples detailing the coupling of this compound are still emerging in the literature. Generally, these reactions involve the palladium-catalyzed coupling of the trifluoroborate salt with aryl or heteroaryl halides and triflates.
The reaction typically proceeds under basic conditions, which is necessary to facilitate the transmetalation step from the borate (B1201080) complex to the palladium center. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific coupling partners. For instance, catalyst systems like PdCl₂(dppf) have proven effective for the coupling of other alkyltrifluoroborates and are expected to be applicable to BCP-trifluoroborates. chemrxiv.org
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |
| PdCl₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | 85 | Moderate to Good | nih.gov |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | Not specified | Moderate to Good | chemrxiv.org |
Note: The table represents general conditions for Suzuki-Miyaura couplings of alkyltrifluoroborates, which are anticipated to be applicable to this compound.
Nickel-Catalyzed Transformations
Nickel catalysis offers a cost-effective and often complementary alternative to palladium-based systems for cross-coupling reactions. This compound has been successfully employed in nickel-catalyzed transformations, particularly in the context of photoredox catalysis.
In one notable example, a dual nickel/photoredox catalytic system was utilized for the cross-coupling of BCP-trifluoroborate salts with aryl halides, affording the corresponding arylated BCPs in modest to acceptable yields. nih.gov This approach leverages the ability of nickel to undergo facile oxidative addition and reductive elimination cycles, while the photoredox catalyst facilitates the single-electron transfer processes necessary to drive the catalytic cycle.
Furthermore, nickel-catalyzed decarboxylative cross-coupling reactions of BCP-redox active esters have been shown to proceed via the formation of a BCP radical, which then engages with the nickel catalyst. masterorganicchemistry.comnih.govlibretexts.orgresearchgate.netnih.gov While not a direct transformation of the trifluoroborate, this highlights the compatibility of the BCP moiety with nickel-mediated radical-type couplings.
| Ni-Catalyst | Ligand | Reaction Type | Coupling Partner | Yield (%) | Ref. |
| Ni(dtbbpy)Br₂ | dtbbpy | Metallaphotoredox | Aryl Halides | Modest to Good | scilit.com |
| NiCl₂·glyme | dtbbpy | Decarboxylative Coupling (from RAE) | Aryl Bromides | Good | masterorganicchemistry.comnih.govlibretexts.orgresearchgate.netnih.gov |
RAE: Redox-Active Ester
Photo- and Electrocatalytic Cross-Coupling
The use of light and electricity to drive chemical reactions has gained significant traction in recent years, offering mild and sustainable alternatives to traditional thermal methods. This compound has proven to be a suitable substrate for such transformations.
Metallaphotoredox catalysis, which merges transition metal catalysis with photoredox catalysis, has been successfully applied to the cross-coupling of BCP-trifluoroborate salts. nih.govprinceton.eduresearchgate.net In a typical system, an iridium- or ruthenium-based photocatalyst absorbs visible light and engages in a single-electron transfer (SET) with the trifluoroborate, generating a BCP radical. This radical is then trapped by a nickel(II)-aryl complex, leading to a high-valent nickel intermediate that undergoes reductive elimination to furnish the desired product and regenerate the nickel(I) catalyst. scilit.com
The development of continuous flow methods for the synthesis of BCP-trifluoroborate salts has further enhanced their utility in these photoredox reactions, allowing for scalable and efficient production of arylated BCPs. nih.govprinceton.eduresearchgate.net
While specific examples of electrocatalytic cross-coupling of BCP-trifluoroborates are not yet widely reported, the generation of carbocations from organoboron reagents via electrochemical oxidation suggests the potential for future applications in this area. snu.ac.kr
Radical-Type Coupling Mechanisms
Many of the cross-coupling reactions involving this compound proceed through radical intermediates. The generation of the BCP radical is a key step in these transformations.
Initiation: The process is typically initiated by a single-electron transfer from an excited photocatalyst to the trifluoroborate salt. This electron transfer leads to the fragmentation of the B-C bond, releasing a BCP radical and the corresponding borate anion.
Propagation: The newly formed BCP radical can then engage in a variety of propagation steps. In the context of metallaphotoredox catalysis, the BCP radical adds to a low-valent transition metal complex (e.g., Ni(I)-aryl) to form a high-valent intermediate (e.g., Ni(II)-aryl-BCP). This intermediate then undergoes reductive elimination to form the C-C bond and regenerate the active catalyst. masterorganicchemistry.comchemistrysteps.comyoutube.comucr.edu
Alternatively, the BCP radical can add to a suitable radical acceptor, such as an activated alkene, in a Giese-type addition. nih.gov
Termination: The radical chain is terminated through various pathways, such as radical-radical coupling or disproportionation.
Other Synthetic Transformations Enabled by the Trifluoroborate Moiety
Beyond cross-coupling reactions, the trifluoroborate moiety in this compound can facilitate other synthetic transformations, although this area is less explored.
Stereoselective Transformations
The development of stereoselective transformations involving this compound is a nascent field of research. Currently, there is a lack of reported methods for the direct asymmetric functionalization of the achiral BCP-trifluoroborate to generate chiral products with high enantioselectivity.
However, the synthesis of α-chiral BCPs has been achieved through other routes, such as the multicatalytic asymmetric radical addition of aldehydes to [1.1.1]propellane, which simultaneously generates the BCP core and the adjacent stereocenter. nih.govscilit.comnih.govthieme.deresearchgate.net Additionally, enantioselective multicomponent coupling reactions involving [1.1.1]propellane and Grignard reagents in the presence of chiral ligands have been developed. researchgate.netresearchgate.net These methods, while not directly utilizing the BCP-trifluoroborate as a starting material, highlight the potential for developing future asymmetric transformations involving BCP derivatives. The use of chiral ligands in transition metal-catalyzed reactions could potentially induce enantioselectivity in the cross-coupling of BCP-trifluoroborate, a promising avenue for future investigation. researchgate.net
Functional Group Interconversions on BCP-Trifluoroborates
Potassium this compound (BCP-BF3K) is a versatile and bench-stable crystalline solid that serves as a primary precursor for the bicyclo[1.1.1]pentyl (BCP) radical. nih.gov The generation of this radical via single-electron transfer processes, particularly through photoredox catalysis, allows for a wide array of functional group interconversions at the bridgehead position. researchgate.netresearchgate.net In these transformations, the robust C–B bond is strategically cleaved to form new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of functionalized BCP derivatives. researchgate.net
Under photoredox conditions, the BCP-trifluoroborate can be engaged in a reductive quenching cycle. An excited photocatalyst oxidizes the trifluoroborate salt, generating the transient BCP radical, which can then participate in various chemical reactions. nih.gov This approach has been successfully applied to several classes of transformations.
Carbon-Carbon Bond Formation: The BCP radical readily participates in reactions to form new C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds.
Radical Addition: In photoredox-catalyzed radical additions, the BCP radical can be coupled with electron-deficient olefins, such as acrylonitrile, in hydroalkylation reactions. researchgate.net
Cross-Coupling: Dual catalytic systems combining photoredox and transition metal catalysis enable cross-coupling reactions. For instance, a photoredox/nickel dual catalytic system can be used to couple the BCP moiety with aryl electrophiles, forming a C(sp²)–C(sp³) bond. researchgate.net
Carbon-Nitrogen Bond Formation: The BCP radical is also a competent partner in C–N bond-forming reactions.
Chan-Lam Coupling: A single-electron-mediated Chan–Lam C–N coupling allows for the connection of the BCP core to nitrogen nucleophiles. researchgate.net
Amination: Under Matteson's conditions, the trifluoroborate can be converted to the corresponding amine. researchgate.net
Cross-Coupling: A photoredox/copper dual catalytic system facilitates the cross-coupling of the BCP radical with nitrogen nucleophiles. researchgate.net
Carbon-Heteroatom Bond Formation:
Minisci Heteroarylation: The BCP radical can be used in Minisci-type reactions to functionalize heteroaromatic compounds, forging a direct bond between the BCP cage and the heterocycle. researchgate.net
These transformations highlight the utility of BCP-trifluoroborates as synthetic linchpins, enabling the conversion of a stable boron-containing compound into a variety of other functional groups.
Interactive Table: Examples of Functional Group Interconversions of BCP-Trifluoroborate
| Transformation Type | Reaction | Key Reagents/Catalysts | Resulting Functional Group | Citation(s) |
| C-C Bond Formation | Hydroalkylation | Acrylonitrile, Photocatalyst | BCP-Alkylnitrile | researchgate.net |
| Cross-Coupling | Aryl Electrophile, Photoredox/Nickel Dual Catalyst | BCP-Aryl | researchgate.net | |
| C-N Bond Formation | Chan-Lam Coupling | N-Nucleophile, Photocatalyst | BCP-Amine/Amide | researchgate.net |
| Amination | Matteson's Conditions | BCP-Amine | researchgate.net | |
| Cross-Coupling | N-Nucleophile, Photoredox/Copper Dual Catalyst | BCP-Amine/Amide | researchgate.net | |
| C-Heteroatom | Minisci Reaction | Heteroarene, Photocatalyst | BCP-Heteroaryl | researchgate.net |
Applications in Multicomponent Functionalization
The BCP radical generated from potassium this compound is a key intermediate in multicomponent reactions that construct complex, 1,3-disubstituted BCP scaffolds in a single step. researchgate.netnih.gov These reactions are highly efficient and offer a direct route to valuable BCP derivatives from simple precursors. researchgate.net The general strategy often involves the photocatalytic generation of a BCP radical, which then engages with two other components in a cascade process. chemistryviews.org
A prominent example is the multicomponent functionalization of alkenes. In a photoredox-mediated 1,2-dicarbofunctionalization of a vinyl boronic pinacol (B44631) ester, the BCP radical, generated from BCP-trifluoroborate, adds across the double bond. researchgate.net The resulting radical intermediate is then trapped by another component, leading to the formation of two new carbon-carbon bonds across the former alkene.
Another significant application is in Minisci-type multicomponent heteroarylation reactions. hznu.edu.cn In these processes, the BCP radical adds to a protonated heteroaromatic ring. The resulting radical cation is then intercepted by a third component, allowing for the simultaneous introduction of the BCP group and another functional group onto the heterocycle. While many multicomponent reactions that form BCPs start from [1.1.1]propellane, the use of BCP-trifluoroborate as a direct precursor to the BCP radical allows for its incorporation in multicomponent cascades where the BCP core is pre-formed. nih.govchemistryviews.org
The development of these multicomponent reactions is pivotal for rapidly generating libraries of structurally diverse BCP-containing molecules for applications in medicinal chemistry and materials science. nih.gov The ability to use a stable, solid precursor like BCP-trifluoroborate enhances the practicality and accessibility of these complex transformations. nih.gov
Interactive Table: Examples of Multicomponent Functionalization Involving BCP Radicals
| Reaction Type | Component 1 | Component 2 | Component 3 | Key Reagents/Catalysts | Product Class | Citation(s) |
| Dicarbofunctionalization | BCP-Trifluoroborate | Vinyl Boronic Pinacol Ester | Radical Acceptor | Photocatalyst | 1,2-Difunctionalized Alkane | researchgate.net |
| Alkyl Alkynylation | [1.1.1]Propellane | Carboxylic Acid | Alkyne | Photocatalyst, Copper Catalyst | 1-Alkyl-3-alkynyl-BCP | chemistryviews.org |
| Heteroarylation | [1.1.1]Propellane | Alkyl Halide | Heteroarene | Photocatalyst | 1-Alkyl-3-heteroaryl-BCP | nih.govhznu.edu.cn |
Mechanistic Investigations of Bicyclo 1.1.1 Pentane Reactivity
Elucidation of Radical Intermediates and Pathways
The functionalization of BCPs frequently proceeds through radical pathways, most commonly initiated by the ring-opening of [1.1.1]propellane. nih.govrsc.org This process generates a bicyclo[1.1.1]pent-1-yl radical, a key intermediate whose structure and reactivity have been extensively studied through spectroscopic and computational methods. nih.govrsc.org
Electron Paramagnetic Resonance (EPR) spectroscopy has been a pivotal tool for the direct observation and characterization of the bicyclo[1.1.1]pent-1-yl radical. Early EPR studies revealed a remarkably large hyperfine splitting constant for the bridgehead γ-hydrogen. rsc.orgrsc.org This significant splitting indicates a substantial interaction between the radical center at one bridgehead carbon (C1) and the hydrogen atom on the opposing bridgehead carbon (C3).
This unusually large coupling is attributed to a combination of through-space and through-bond orbital interactions that reinforce each other within the rigid cage structure. rsc.orgrsc.org Further studies on 3-substituted bicyclo[1.1.1]pent-1-yl radicals showed that the magnitude of hyperfine splittings from magnetic nuclei in the substituent at the C3 position was exceptionally large, confirming that significant cross-cage electronic interactions are a fundamental feature of these radical species. researchgate.net
| Nucleus | Hyperfine Splitting (a), G | Reference |
|---|---|---|
| γ-H (Bridgehead) | 69.6 | researchgate.net |
To confirm the involvement of radical intermediates in BCP functionalization reactions, radical trapping experiments are commonly employed. In these experiments, a stable radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is added to the reaction mixture. If a radical pathway is operative, the transient BCP radical will be intercepted ("trapped") by TEMPO, forming a stable adduct that can be detected, often by mass spectrometry.
For instance, in the photoinduced synthesis of 2-substituted BCPs, the addition of TEMPO completely inhibited product formation, and the TEMPO-BCP adduct was observed by high-resolution mass spectrometry (HRMS), providing strong evidence for a diradical intermediate. nih.govacs.org Similarly, in multicomponent reactions involving the functionalization of [1.1.1]propellane, the addition of TEMPO effectively impeded the reaction progress, confirming that a radical relay pathway is the core mechanism. These experiments are crucial for distinguishing radical mechanisms from concerted or ionic pathways.
Photoredox catalysis has become a powerful and mild method for generating BCP radicals from various precursors, including organic halides and, notably, for the cross-coupling of BCP-trifluoroborate salts. nih.govacs.org These reactions can proceed through either an electron transfer or an energy transfer mechanism.
In an electron transfer process, the photoexcited catalyst directly oxidizes or reduces a substrate to generate a radical intermediate. For example, an excited iridium(III) photocatalyst can be reductively quenched by a suitable donor, and the resulting Ir(II) species can reduce an alkyl halide to generate an alkyl radical, which then adds to [1.1.1]propellane. researchgate.net
In an energy transfer (EnT) mechanism, the excited-state photocatalyst does not exchange an electron but instead transfers its energy to a substrate, promoting it to its own excited state, from which it can then react. Control experiments can help elucidate the operative pathway. For example, in a photoinduced carbene addition to form BCPs, the reaction was shown to proceed even in the absence of a photocatalyst when irradiated with 370 nm light, albeit in low yield. nih.govacs.org This result, combined with the observation that known triplet quenchers like perylene and oxygen significantly reduced the reaction yield, strongly suggests an energy transfer mechanism where a triplet carbene intermediate is formed. nih.govacs.org The efficiency of EnT is dependent on the triplet energies (E*T) of the photocatalyst and the acceptor molecule.
| Photocatalyst | Triplet Energy (E*T), kcal/mol | Reference |
|---|---|---|
| Ir(ppy)3 | 59.6 | acs.org |
| [Ir(ppy)2(dtbbpy)]PF6 | 50.0 | acs.org |
| [Ir[dF(CF3)ppy]2(dtbpy)]PF6 | 66.9 | acs.org |
| 4CzIPN | 59.7 | acs.org |
Understanding Transition States in BCP Functionalization
Computational studies, particularly Density Functional Theory (DFT), have provided profound insights into the transition states of BCP functionalization reactions, explaining reactivity and selectivity. These studies often focus on the ring-opening of [1.1.1]propellane by radical addition, a key step in many BCP syntheses.
Calculations have shown that the kinetic barrier for the addition of an alkyl radical to [1.1.1]propellane is relatively low (11-13 kcal/mol), facilitating the formation of the BCP radical. nih.gov This is a key factor in the success of multicomponent reactions where this step must compete with other potential radical reactions, such as borylation. nih.gov
In the functionalization of existing BCP scaffolds, computational analysis of transition states has been used to explain selectivity. For example, in the rhodium-catalyzed C-H functionalization of BCPs, calculations revealed that the reaction occurs exclusively at the tertiary bridgehead C-H bond. springernature.com The analysis of the concerted asynchronous transition state showed that the developing positive charge at the tertiary site can be effectively stabilized across the entire BCP framework, making this pathway more favorable than functionalization at the secondary positions. springernature.com Similarly, for the selective functionalization of BCP bis-boronates, energy decomposition analysis of the transition states revealed that steric interactions between the BCP scaffold and ligands play a major role in determining which boronate group reacts. nih.gov
| Reaction Step | Calculated Barrier (ΔG‡), kcal/mol | Reference |
|---|---|---|
| Alkyl Radical Addition to [1.1.1]propellane | ~11-13 | nih.gov |
| Alkyl Radical Borylation (with Bpin acceptor) | ~15 | nih.gov |
Kinetic Studies and Reaction Rate Determinants
Kinetic studies provide quantitative data on reaction rates and help identify the factors that control them. In the context of BCP chemistry, early kinetic studies focused on the thermal stability of the BCP core itself. The thermal isomerization of bicyclo[1.1.1]pentane to 1,4-pentadiene was found to follow first-order kinetics.
More recently, kinetic investigations have focused on synthetically relevant functionalization reactions. In the development of a photochemical coupling of BCP carboxylic acids, experiments showed that fast reaction kinetics and effective temperature control were critical for the successful retention of the BCP scaffold. chemrxiv.org At elevated temperatures, β-scission of the BCP radical becomes a competing pathway, leading to fragmentation and lower yields. chemrxiv.org Computational studies have also been used to probe reaction kinetics, for instance, by calculating the activation free energy (ΔG‡) for the rate-limiting propagation step in an atom-transfer radical addition (ATRA) mechanism. researchgate.net These studies help to rationalize why certain pathways are favored and guide the development of more efficient reactions. For example, leveraging the faster kinetics of radical addition to [1.1.1]propellane compared to other trapping events is a key principle in designing one-pot, multicomponent syntheses of complex BCPs. nih.gov
Theoretical and Computational Studies of Bicyclo 1.1.1 Pentane and Derivatives
Density Functional Theory (DFT) Calculations for Structural and Electronic Insights
Density Functional Theory (DFT) is a cornerstone of computational studies on BCP systems, offering a favorable balance between accuracy and computational cost. It has been widely applied to investigate the fundamental properties of the BCP scaffold and the mechanisms of its formation and functionalization.
The BCP framework is characterized by significant ring strain, estimated to be between 65 and 68 kcal/mol. researchgate.net This strain arises from the distortion of bond angles and lengths from their ideal geometries. researchgate.net DFT calculations are crucial for quantifying the geometric parameters and understanding the nature of the bonding within this rigid cage structure.
A key structural feature of the BCP core is the distance between the two bridgehead carbons (C1 and C3). This transannular distance is influenced by the nature of the substituents at these positions. nih.gov The bonding within the BCP cage, particularly the inter-bridgehead C1–C3 interaction, has been a subject of significant theoretical interest. While a classical C-C bond is often depicted, computational studies suggest a more complex picture involving σ–π delocalization, where electron density from the breaking C–C bond in its precursor, [1.1.1]propellane, is delocalized onto the bridging carbon atoms. nih.govacs.orgescholarship.org This delocalization helps to stabilize the cage structure. escholarship.org Experimental charge density analysis, supported by theoretical calculations, confirms the absence of a conventional bond critical point between the bridgehead nuclei, instead identifying a cage critical point. rsc.org
Table 1: Selected DFT-Calculated Geometrical Parameters for Bicyclo[1.1.1]pentane
| Parameter | Description | Calculated Value |
|---|---|---|
| d(C1-C3) | Transannular bridgehead distance | 1.804(8) Å to 1.923(3) Å* |
| d(C1-C2) | Bridgehead-methylene C-C distance | ~1.54 Å |
| ∠(C1-C2-C3) | Methylene (B1212753) bridge angle | ~74.2° |
| Strain Energy | Calculated strain relative to pentane | 66.6 kcal/mol acs.org |
*Value is dependent on bridgehead substitution. nih.gov
DFT calculations have been instrumental in elucidating the mechanisms of reactions involving BCP derivatives. By mapping potential energy surfaces, identifying transition states, and calculating activation barriers, researchers can gain detailed insights into reaction feasibility and selectivity.
One of the primary routes to BCPs involves the ring-opening of [1.1.1]propellane. DFT studies have shown that the addition of radicals to the central C1-C3 bond of propellane is generally more favorable than anionic additions. acs.org This is attributed to the amount of electron density that must be accommodated within the propellane cage during the ring-opening process. acs.org For radical additions, activation barriers are calculated to be reasonably low; for example, the addition of a phosphoryl radical to [1.1.1]propellane has a calculated activation barrier (ΔG‡) of 8.5 kcal/mol. nih.gov
DFT has also been used to study the functionalization of the BCP core itself. For instance, in the dirhodium-catalyzed C–H functionalization of BCPs, computational studies revealed why the transformation occurs selectively at the tertiary bridge C–H bond over the secondary methylene C–H bonds. springernature.com In another example, the mechanism of an iron-catalyzed multicomponent radical cross-coupling to form 1,3-disubstituted BCPs was investigated, shedding light on the role of the ligand in C-C bond formation. chemrxiv.org
Table 2: DFT-Calculated Activation Barriers for Selected Reactions
| Reaction | Computational Method | Calculated Activation Barrier (ΔG‡) | Reference |
|---|---|---|---|
| Phosphoryl radical addition to [1.1.1]propellane | DFT | 8.5 kcal/mol | nih.gov |
| Phosphoryl radical addition to bicyclo[1.1.0]butane | DFT | 14.0 kcal/mol | nih.gov |
| C-C activation of monosubstituted bicyclo[1.1.0]butane | (U)ωB97X-D/def2TZVPP | Not specified | nih.govacs.org |
Computational modeling plays a pivotal role in understanding and predicting the influence of ligands in transition-metal-catalyzed reactions involving BCPs. By simulating different catalyst-ligand complexes, researchers can rationalize observed reactivity and guide the design of new, more efficient catalysts.
For example, in an iron-catalyzed Kumada cross-coupling of BCP iodides, a simple Fe(acac)₃/TMEDA catalyst system was effective. acs.org Computational studies on similar iron-catalyzed multicomponent reactions have provided insights into how ligands influence the nature of the bond formation with the BCP core. chemrxiv.org Furthermore, a versatile method for synthesizing BCP-based diphosphine ligands was developed, where computational results helped to confirm that the reaction proceeds via a radical chain mechanism. hokudai.ac.jp These BCP-based ligands were shown to coordinate with two different gold atoms, creating a straight-shaped complex, a geometry that is distinct from more common diphosphine ligands and could lead to novel catalytic properties. hokudai.ac.jp
Ab Initio Calculations of Electronic Structure and Reactivity Descriptors
While DFT is widely used, high-level ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster (CC) methods, provide benchmark data on the electronic structure of BCPs. These methods are often used to calculate fundamental properties like ionization potentials, electron affinities, and other reactivity descriptors.
Ab initio studies have been performed on BCP and its precursor, [1.1.1]propellane, to understand their unique electronic structures. acs.orgacs.org For instance, ab initio Hartree-Fock calculations have been used to study electron transfer (ET) through the BCP cage, revealing that the strain within the chemical bonds enhances the electronic coupling between donor and acceptor groups attached to the scaffold. aip.org Other studies have focused on rationalizing the broad reactivity profile of [1.1.1]propellane, using ab initio and DFT calculations to show that reactions are governed by the delocalization of electron density within the cage rather than simply by the release of strain. nih.govescholarship.org These high-level calculations provide a unified framework to understand why BCP formation is favorable under various conditions. nih.gov
Computational Analysis of Charge Distribution and Bonding Properties
Understanding the charge distribution and bonding in BCP derivatives is key to predicting their interactions and reactivity. Computational methods are essential for this analysis, providing insights that complement experimental data.
The experimental charge density of a BCP derivative has been determined using high-resolution X-ray diffraction and analyzed with the Quantum Theory of Atoms in Molecules (QTAIM) formalism. rsc.org These experimental findings are in close agreement with theoretical calculations, which show a cage critical point instead of a bond critical point between the bridgehead carbons, a hallmark of the unusual bonding in this system. rsc.org
Molecular electrostatic potential (MEP) maps, calculated using DFT, are used to visualize charge distribution and predict sites for non-covalent interactions. nih.gov For various BCP derivatives, MEP calculations help to elucidate the ability of the molecule to act as a halogen-bond donor or acceptor, which is crucial for designing BCP analogs of drugs and understanding their binding profiles. nih.gov The concept of "charge-shift bonding," where the stability of a bond comes from the resonance of ionic forms, has also been invoked to describe the unique nature of the central bond in the BCP precursor, [1.1.1]propellane.
Table 3: Topological Analysis Data from Experimental Charge Density Study of a BCP Derivative
| Parameter | Description | Value |
|---|---|---|
| ρ(rc) | Electron density at cage critical point | 0.68(2) e Å⁻³ |
| ∇²ρ(BCP) | Laplacian of electron density at bond critical point | > 0 (indicates closed-shell interaction) |
Data from a study on 3-(tert-butyloxycarbonylamino)bicyclo[1.1.1]pentanecarboxylic acid. rsc.org
Prediction and Analysis of Spectroscopic Parameters to Corroborate Experimental Findings
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can be used to confirm the structure of newly synthesized BCP derivatives and to interpret experimental spectra.
High-level ab initio calculations have been successfully employed to compute the NMR shielding and spin-spin coupling constants for bicyclo[1.1.1]pentane. rsc.orgresearchgate.net The results show that while shielding constants (related to chemical shifts) are highly dependent on the basis set used, the spin-spin coupling constants are very sensitive to the inclusion of electron correlation effects. rsc.orgresearchgate.net The computed NMR parameters generally show good agreement with known experimental values. rsc.org A particularly interesting feature is the large long-range spin coupling constant observed between the bridgehead protons (¹H-¹H), which is accurately reproduced by calculations. acs.org
Similarly, rovibrational parameters from high-resolution infrared spectroscopy have been compared with values predicted by ab initio calculations. oregonstate.edu For a fundamental A₂″ band of BCP, over 2300 transitions were fitted, yielding ground and excited state constants that were in good accord with theoretical predictions. oregonstate.edu
Table 4: Comparison of Calculated and Experimental NMR Spin-Spin Coupling Constants (Hz) for Bicyclo[1.1.1]pentane
| Coupling | Description | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹J(C1-C2) | Bridgehead-Methylene | 35.82 | 25.1 |
| ¹J(C2-C4) | Methylene-Methylene | Not specified | Not specified |
| ¹J(C1-H1) | Bridgehead C-H | 165.20 | 167.8 |
| ¹J(C2-H2) | Methylene C-H | Not specified | 154.5 |
Calculated values from high-level ab initio methods. researchgate.net
Advanced Synthetic Methodologies and Strategic Applications
Development of Novel Catalytic Systems for BCP Functionalization
The inherent strain and unique electronic properties of the BCP framework necessitate the development of specialized catalytic systems for its efficient functionalization. Both metal-catalyzed and photocatalytic methods have emerged as powerful tools to forge new bonds at the bridgehead positions of the BCP core.
Metal-Catalyzed Methods (e.g., Fe, Pd, Ir)
A variety of transition metals have been employed to catalyze the functionalization of BCP derivatives, each offering distinct advantages in terms of scope and functional group tolerance.
Iron-Catalyzed Cross-Coupling: Iron, as an inexpensive and abundant metal, has proven effective in catalyzing cross-coupling reactions involving BCPs. A notable example is the Kumada cross-coupling of 1-iodo-bicyclo[1.1.1]pentanes (iodo-BCPs) with aryl and heteroaryl Grignard reagents. acs.orgscilit.com This method represents the first general use of iodo-BCPs as electrophiles in such couplings and proceeds under mild conditions with short reaction times. scilit.com Additionally, iron-catalyzed multicomponent radical cross-coupling reactions have been developed to access diverse (fluoro)alkyl BCP-aryls from [1.1.1]propellane, (fluoro)alkyl halides, and Grignard reagents. chemrxiv.org
Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a cornerstone of modern synthetic chemistry, and its application to BCPs has been explored. The Suzuki cross-coupling of BCP boronic esters with (hetero)aryl bromides has been achieved using a Pd(OAc)₂/cataCXium A catalyst system. acs.org This reaction, however, requires stoichiometric copper(I) oxide and excess cesium carbonate for efficient transformation. acs.org
Iridium-Catalyzed Borylation: Direct C–H borylation of the BCP bridgehead position presents a highly atom-economical approach to functionalization. An iridium-catalyzed method has been developed for the borylation of tertiary C–H bonds in BCPs, which is highly selective for the bridgehead position. chemrxiv.orgnih.govchemrxiv.orgresearchgate.net This reaction is compatible with a broad range of functional groups and can be applied to the late-stage modification of complex molecules. nih.govchemrxiv.org The resulting boronic esters are versatile intermediates for further derivatization. nih.gov Iridium has also been instrumental in the enantioselective 1,3-difunctionalization of [1.1.1]propellane. bris.ac.uknih.gov
Rhodium-Catalyzed C–H Functionalization: Dirhodium catalysts have been utilized for the enantioselective C–H functionalization of BCPs using donor/acceptor carbenes. acs.orgresearchgate.netnsf.gov This strategy allows for the formation of new C-C bonds at the tertiary bridgehead position with high levels of site selectivity and enantioselectivity, providing access to chiral substituted BCPs. researchgate.netnsf.gov
| Metal Catalyst | Reaction Type | BCP Substrate | Coupling Partner | Key Features | Reference |
|---|---|---|---|---|---|
| Iron (Fe) | Kumada Cross-Coupling | 1-Iodo-BCP | (Hetero)aryl Grignard reagents | Mild conditions, short reaction times, broad scope. | acs.orgscilit.com |
| Iron (Fe) | Multicomponent Radical Coupling | [1.1.1]Propellane | (Fluoro)alkyl halides, Grignard reagents | One-pot synthesis of 1,3-dicarbosubstituted BCP-aryls. | chemrxiv.org |
| Palladium (Pd) | Suzuki Cross-Coupling | BCP Boronic Esters | (Hetero)aryl bromides | Requires stoichiometric copper and base. | acs.org |
| Iridium (Ir) | C–H Borylation | Substituted BCPs | B₂pin₂ | High selectivity for bridgehead C–H bonds, late-stage functionalization. | chemrxiv.orgnih.govchemrxiv.org |
| Rhodium (Rh) | C–H Functionalization | Substituted BCPs | Donor/Acceptor Carbenes | Enantioselective, provides access to α-chiral BCPs. | acs.orgresearchgate.netnsf.gov |
Organophotocatalysis in BCP Chemistry
Visible-light photoredox catalysis has revolutionized radical chemistry, offering mild and efficient pathways for bond formation. This approach has been extensively applied to the functionalization of [1.1.1]propellane, the primary precursor to BCPs. acs.org
Photoredox catalysis enables the generation of a wide range of carbon- and heteroatom-centered radicals under gentle conditions. These radicals readily add to the strained central C-C bond of [1.1.1]propellane, initiating a ring-opening process to form a bridgehead BCP radical. acs.orgnih.gov This intermediate can then be trapped by various reagents, leading to highly functionalized BCPs.
Key developments in this area include:
Atom Transfer Radical Addition (ATRA): Photoredox-catalyzed ATRA reactions of organic halides with [1.1.1]propellane provide access to a wide variety of BCPs, including those with sp² substituents like arenes and heteroarenes, which were inaccessible with previous methods. acs.orgacs.org Iridium-based photocatalysts are often employed in these transformations. acs.orgnih.gov
Dual Catalysis Systems: The combination of photoredox catalysis with another catalytic cycle has enabled more complex transformations. For instance, a dual iridium/copper catalysis system has been used for the C,N-difunctionalization of [1.1.1]propellane. acs.orgnih.gov Similarly, a nickel/photoredox dual catalysis approach facilitates the dicarbofunctionalization of [1.1.1]propellane with tertiary alkyl tetrafluoroborate (B81430) salts and (hetero)aryl bromides. nih.govacs.org
Metal-Free Photocatalysis: The use of organic photocatalysts, such as 4CzIPN, allows for the synthesis of α-quaternary BCPs through a combination of photoredox and hydrogen atom transfer (HAT) catalysis. acs.org Furthermore, metal- and additive-free multicomponent reactions driven by the formation of an electron donor-acceptor (EDA) complex under visible light have been developed. rsc.org
Multicomponent Coupling Reactions for Diversification of BCP Scaffolds
Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are highly efficient for building molecular complexity. Several MCRs have been designed to rapidly generate diverse BCP scaffolds.
A photocatalytic Minisci-type multicomponent reaction has been developed for the synthesis of (halo)alkyl BCP-aryls from [1.1.1]propellane, alkyl halides, and unfunctionalized heteroarenes. hznu.edu.cnacs.org This method avoids the need for toxic transition metals and expensive photocatalysts and proceeds under mild conditions. acs.org The reaction is believed to proceed via a radical relay mechanism initiated by a consecutive photoinduced electron transfer (ConPET) process. hznu.edu.cn
Another powerful strategy is the dicarbofunctionalization of [1.1.1]propellane using nickel/photoredox dual catalysis. acs.org This three-component reaction allows for the formation of two C-C bonds and three quaternary centers in a single step, providing direct access to complex arylated BCPs from [1.1.1]propellane, tertiary alkyltrifluoroborates, and (hetero)aryl halides. acs.org
Transition-metal-free approaches have also been successful. A three-component reaction involving radicals derived from redox-active esters or organic halides, [1.1.1]propellane, and a borylation reagent yields synthetically versatile BCP boronates. rsc.org
Late-Stage Functionalization Strategies for Complex BCP-Containing Molecules
The ability to introduce a BCP motif into a complex, drug-like molecule at a late stage is highly desirable in medicinal chemistry. The mild conditions and high functional group tolerance of many modern catalytic methods make them well-suited for this purpose.
Photoredox-catalyzed methods have been successfully used for the late-stage functionalization of drug derivatives such as penicillin G and telmisartan. acs.org Similarly, triethylborane-initiated radical additions to [1.1.1]propellane are compatible with complex substrates like nucleosides and peptides. rsc.org
Iridium-catalyzed C-H borylation is another powerful tool for late-stage functionalization, allowing for the direct installation of a boronic ester handle onto a BCP-containing pharmaceutical. nih.govchemrxiv.org This handle can then be used for further diversification.
A programmable bis-functionalization strategy has been developed for the late-stage sequential derivatization of BCP bis-boronates. nih.govnih.gov This approach takes advantage of the different reactivity of boronic pinacol (B44631) esters at the bridgehead (C₃) and bridge (C₂) positions, allowing for selective functionalization and the exploration of previously inaccessible chemical space. nih.gov
| Methodology | Catalyst/Initiator | Complex Molecule Class | Key Advantage | Reference |
|---|---|---|---|---|
| Photoredox-Catalyzed ATRA | Ir(ppy)₃ | Penicillin G, Telmisartan | High functional group tolerance, mild conditions. | acs.org |
| Radical Addition | Triethylborane | Nucleosides, Peptides | Compatibility with sensitive functional groups. | rsc.org |
| C–H Borylation | Iridium complex | Pharmaceuticals with BCP substructure | Direct, selective installation of a functional handle. | nih.govchemrxiv.org |
| Sequential Boronate Functionalization | Various (e.g., Pd-catalyzed) | BCP bis-boronates | Programmable, access to multi-substituted BCPs. | nih.govnih.gov |
Enantioselective Synthesis of Chiral BCP Derivatives
The introduction of stereocenters adjacent to the BCP core is critical for exploring three-dimensional chemical space in drug design. researchgate.netnih.gov Several catalytic asymmetric methodologies have been developed to synthesize α-chiral BCPs.
One successful approach is the multicomponent iridium-catalyzed asymmetric allylic substitution. bris.ac.uknih.govrsc.org This reaction involves the 1,3-difunctionalization of [1.1.1]propellane with a Grignard reagent and an allylic carbonate, catalyzed by a chiral iridium/phosphoramidite complex. acs.orgbris.ac.uknih.gov The reaction proceeds with high enantioselectivity over a broad range of substrates. nih.gov A key step in some variations of this method is the transmetalation from the initially formed BCP-Grignard reagent to a BCP-zinc complex. acs.orgrsc.org
A transition-metal-free alternative involves a three-component coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate, catalyzed by a chiral N-heterocyclic carbene (NHC). acs.orgnih.gov This method provides α-chiral 1,3-difunctionalized BCPs with excellent regio- and enantioselectivity. acs.orgnih.gov
The merger of asymmetric organocatalysis and photoredox catalysis has also been employed for the direct, asymmetric addition of simple aldehydes to [1.1.1]propellane. researchgate.net This dual-catalyst system generates a chiral α-iminyl radical cation intermediate, which installs a stereocenter at the same time as the ring-opening of [1.1.1]propellane. researchgate.net
Finally, dirhodium-catalyzed enantioselective C–H functionalization of pre-formed BCPs with donor/acceptor carbenes offers another route to α-chiral BCPs, forging a C-C bond at the tertiary bridgehead position with high diastereoselectivity and enantioselectivity. researchgate.netnsf.gov
Future Directions and Emerging Research Avenues for Bicyclo 1.1.1 Pentan 1 Yltrifluoroborate
Exploration of New Reactivity Modes and Catalytic Systems
The inherent strain and unique electronic properties of the bicyclo[1.1.1]pentane cage continue to inspire the discovery of novel chemical transformations. Future research is poised to expand the synthetic utility of bicyclo[1.1.1]pentan-1-yltrifluoroborate and related BCP derivatives through the exploration of new reactivity modes and the development of innovative catalytic systems.
A significant area of advancement lies in the realm of photoredox catalysis , which has proven to be a powerful tool for the functionalization of C-C σ-bonds in strained systems. researchgate.net Researchers are actively investigating new photocatalytic cycles to promote the addition of a wider range of organic fragments to the BCP core, moving beyond established methods. researchgate.net This includes the development of catalytic systems that can accommodate a broader substrate scope and tolerate more diverse functional groups, enabling the synthesis of highly complex BCP-containing molecules in a single step. chemrxiv.orgresearchgate.net For instance, visible light-triggered cascade atom transfer radical addition (CATRA) reactions are being explored for the one-step, three-component synthesis of intricate BCP scaffolds from simple alkenes, alkyl iodides, and [1.1.1]propellane. chemrxiv.orgresearchgate.net
Furthermore, research into the C–H functionalization of the BCP scaffold is gaining momentum. springernature.com While bridgehead functionalization is well-established, methods for the selective functionalization of the secondary bridge positions are an emerging field. strath.ac.ukresearchgate.net Developing catalytic systems, such as those based on dirhodium tetracarboxylates, that can precisely differentiate between the tertiary and secondary C-H bonds on the BCP core will open up new avenues for creating novel molecular architectures with unique three-dimensional arrangements of substituents. springernature.comnsf.gov
The exploration of anionic and radical addition pathways to [1.1.1]propellane, the precursor to many BCP derivatives, continues to be a fruitful area of research. researchgate.netupenn.edu Future work will likely focus on developing more sophisticated anionic and radical precursors that can introduce a wider variety of functional groups onto the BCP skeleton. This includes the design of novel 2-azaallyl anions for the synthesis of 1,3-difunctionalized BCPs with versatile handles for further elaboration. upenn.edu
Finally, the development of asymmetric transformations to generate chiral BCPs with adjacent stereocenters is a key objective. researchgate.netnih.gov This will involve the design of novel chiral catalysts and multicatalytic systems that can control the stereochemistry of reactions involving the BCP core, providing access to a wider range of enantioenriched drug candidates. nih.gov
| Research Avenue | Key Focus | Potential Impact |
| Photoredox Catalysis | Broader substrate scope, novel cascade reactions | Single-step synthesis of complex BCPs |
| C-H Functionalization | Selective functionalization of bridge positions | Access to novel 3D molecular geometries |
| Anionic/Radical Additions | Diverse functional group introduction | Expanded library of BCP building blocks |
| Asymmetric Transformations | Control of stereochemistry | Access to enantioenriched BCP compounds |
Development of Sustainable and Scalable Synthetic Routes
The increasing demand for BCP-containing compounds in the pharmaceutical and materials science sectors necessitates the development of sustainable and scalable synthetic routes. nih.govresearchgate.net A primary focus is the move away from hazardous reagents and harsh reaction conditions towards more environmentally benign methodologies.
Flow chemistry is emerging as a powerful technology for the scalable synthesis of BCP derivatives. nih.govresearchgate.netnih.govresearchgate.net Continuous-flow photochemical reactions, for instance, have enabled the kilogram-scale production of key BCP intermediates without the need for mercury lamps or specialized quartz vessels. nih.gov Light-enabled, catalyst- and additive-free reactions between alkyl iodides and propellane in flow systems have proven to be a clean and efficient method for producing BCP iodides, which can be readily converted to trifluoroborates and other derivatives. nih.govresearchgate.net Future efforts will likely focus on expanding the scope of flow-based methods to a wider range of BCP functionalizations.
The development of metal-free synthetic strategies is another key aspect of sustainable BCP chemistry. rsc.org Visible-light-driven, multicomponent reactions that proceed via electron donor-acceptor (EDA) complex activation offer a metal- and additive-free approach to constructing C-C and C-S bonds on the BCP scaffold in a single step. rsc.org These methods not only reduce the environmental impact but also simplify purification processes. A recent study detailed a one-step, visible light-induced synthesis of bicyclo[1.1.1]pentane-ketones using tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent, highlighting a mild, metal-free approach that tolerates oxidation-sensitive groups. keaipublishing.com
| Synthetic Strategy | Advantages | Representative Example |
| Flow Chemistry | Scalability, safety, efficiency | Light-enabled synthesis of BCP iodides nih.govresearchgate.net |
| Metal-Free Reactions | Reduced environmental impact, simplified purification | EDA complex photoactivation for C-S bond formation rsc.org |
| Atom-Economical Methods | Minimized waste, increased efficiency | Cascade atom transfer radical addition (CATRA) chemrxiv.orgresearchgate.net |
Integration into Complex Molecular Architectures for Chemical Design
The true value of this compound lies in its ability to be seamlessly integrated into complex molecular architectures, offering chemists a powerful tool for molecular design. The BCP core serves as a rigid, three-dimensional linker that can profoundly influence the properties of a molecule. acs.orgnih.gov
In medicinal chemistry , the BCP scaffold is increasingly being used to replace aromatic rings in drug candidates to improve their pharmacological profiles. acs.orgnih.gov This "escape from flatland" strategy can lead to enhanced solubility, metabolic stability, and cell permeability. nih.gov Future research will involve the systematic replacement of aromatic moieties in a wider range of bioactive molecules with the BCP core to explore new chemical space and develop novel therapeutics. chemrxiv.orgresearchgate.net The synthesis of BCP analogues of existing drugs, such as indobufen, butetamate, and butamirate, demonstrates the potential of this approach to accelerate drug discovery. chemrxiv.orgresearchgate.net Moreover, the development of methods to access 1,2-difunctionalized BCPs is providing long-sought-after mimetics for ortho- and meta-substituted arenes, further expanding the molecular design toolkit. pnas.org
Beyond its role as a bioisostere, the BCP unit is finding applications in the design of novel ligands for catalysis and materials science . hokudai.ac.jpbohrium.com The rigid, linear geometry of 1,3-disubstituted BCPs makes them ideal building blocks for creating "molecular rods" and straight-shaped diphosphine ligands. hokudai.ac.jpnih.gov These ligands can coordinate to metal centers in a unique fashion, leading to the formation of novel transition metal complexes with potentially interesting catalytic or photophysical properties. hokudai.ac.jp For example, BCP-based diphosphine ligands have been used to create straight-shaped gold complexes and europium-based coordination polymers that may be useful in luminescent photonic materials. hokudai.ac.jp
The integration of BCPs into polymers and metal-organic frameworks (MOFs) is another promising area of research. nih.gov The rigidity and defined geometry of the BCP core can be exploited to create materials with well-defined structures and properties. Future work will likely focus on synthesizing a wider range of BCP-based monomers and linkers to explore the potential of these materials in applications such as gas storage, separation, and catalysis.
| Application Area | Role of BCP Core | Future Research Focus |
| Medicinal Chemistry | Bioisostere for aromatic rings | Systematic replacement in bioactive molecules, synthesis of ortho/meta-arene mimetics |
| Ligand Design | Rigid, linear scaffold | Development of novel catalysts and luminescent materials |
| Polymers and MOFs | Structural building block | Synthesis of novel monomers and linkers for advanced materials |
Interdisciplinary Research Frontiers Involving BCP Chemistry
The continued advancement of BCP chemistry will be driven by interdisciplinary collaborations that bridge the gap between synthetic chemistry, computational chemistry, biology, and materials science.
Computational chemistry plays a crucial role in understanding the unique reactivity of the BCP scaffold and in guiding the design of new reactions and molecules. hokudai.ac.jpnih.gov Density functional theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms, predict the outcomes of reactions, and understand the non-covalent interactions that govern the behavior of BCP-containing molecules in biological systems. nih.gov The synergy between experimental and computational approaches will be essential for accelerating the discovery of new BCP-based catalysts, materials, and therapeutics.
The interface between BCP chemistry and chemical biology is a particularly exciting frontier. The ability to incorporate the BCP scaffold into peptides, nucleic acids, and other biomolecules could lead to the development of novel probes for studying biological processes and new therapeutic agents with enhanced properties. The unique structural and electronic properties of the BCP core could be harnessed to create conformationally constrained peptides or to modulate the binding of small molecules to their biological targets.
In the realm of materials science , the collaboration between synthetic chemists and materials scientists will be key to unlocking the full potential of BCP-based materials. nih.gov This will involve the design and synthesis of novel BCP-containing building blocks with specific electronic, optical, or mechanical properties, and their incorporation into advanced materials such as liquid crystals, molecular rotors, and sensors. nih.gov
Q & A
Q. What are the key synthetic routes for preparing bicyclo[1.1.1]pentan-1-yltrifluoroborate, and how do they differ in scalability and functional group tolerance?
this compound is synthesized via radical-mediated ring-opening of tricyclo[1.1.1.0¹,³]pentane using triethylborane as an initiator, which allows access to halogenated derivatives . A continuous flow method has been developed to enhance scalability and stability, producing bench-stable trifluoroborate salts under controlled reaction conditions . The radical approach tolerates diverse functional groups, while the flow method prioritizes scalability and reproducibility for medicinal chemistry applications. Key analytical methods include ¹H/¹³C NMR and X-ray crystallography to confirm structural integrity .
Q. How should researchers characterize this compound to ensure purity and structural accuracy?
Characterization requires a combination of spectroscopic and crystallographic techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the absence of byproducts (e.g., unreacted tricyclopentane) and verify substitution patterns .
- X-ray crystallography : Critical for resolving the strained bicyclo[1.1.1]pentane core and confirming the trifluoroborate moiety .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
- Elemental analysis : Ensures stoichiometric purity of the trifluoroborate salt .
Q. What are the primary applications of this compound in medicinal chemistry?
This compound serves as a bioisostere for tert-butyl, phenyl, or alkyne groups to improve drug-like properties such as solubility and metabolic stability . Its rigid, three-dimensional structure reduces planarity, enhancing membrane permeability. Applications include:
- Cross-coupling reactions : Metallaphotoredox conditions enable C(sp²)-C(sp³) couplings with aryl halides, expanding access to biaryl mimetics .
- Prodrug development : Functionalization at the bridgehead position for targeted delivery .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields for metallaphotoredox cross-couplings involving this compound?
Yield variations often stem from differences in:
- Light source intensity : Optimize irradiance (e.g., blue LEDs at 450 nm) to balance radical initiation and side reactions .
- Catalyst loading : Screen Ni/Ir photocatalyst ratios (e.g., 2–5 mol% Ni(II)) to minimize homocoupling byproducts .
- Substrate electronics : Electron-deficient aryl halides generally show higher yields due to faster oxidative addition. Use Hammett plots to correlate substituent effects with efficiency .
Controlled experiments with internal standards (e.g., deuterated analogs) can isolate variables contributing to yield discrepancies.
Q. What experimental design considerations are critical for incorporating this compound into complex natural product scaffolds?
Key factors include:
- Orthogonal protection : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive sites during multi-step syntheses .
- Solvent compatibility : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility, while ethereal solvents (THF) minimize borate hydrolysis .
- Late-stage functionalization : Employ photoredox conditions to avoid destabilizing sensitive functional groups (e.g., epoxides) in early steps .
Q. How can researchers resolve discrepancies in computational vs. experimental data on the strain energy of bicyclo[1.1.1]pentane derivatives?
The strain energy of bicyclo[1.1.1]pentane (~70 kcal/mol) often leads to divergent computational predictions. To reconcile
- Level of theory : Use DFT methods (e.g., B3LYP/6-311+G(d,p)) with dispersion corrections for accurate strain calculations .
- Experimental validation : Compare thermochemical data (e.g., heat of hydrogenation) with computed values.
- Crystallographic analysis : Correlate bond lengths/angles from X-ray structures with computational geometry optimizations .
Q. What strategies mitigate decomposition of this compound during long-term storage?
- Anhydrous conditions : Store under argon or nitrogen in flame-dried glassware to prevent hydrolysis .
- Low-temperature storage : Maintain at –20°C in desiccated environments.
- Stabilizers : Add molecular sieves (3Å) to scavenge trace moisture .
Methodological Frameworks for Research Design
Q. How can the PICO(T) framework guide research on the therapeutic potential of this compound derivatives?
Using PICO(T) (Population, Intervention, Comparison, Outcome, Time):
- Population : Target protein (e.g., kinase enzymes) or disease model (e.g., cancer cell lines).
- Intervention : Bicyclo[1.1.1]pentane derivative vs. traditional bioisosteres (e.g., tert-butyl).
- Comparison : Evaluate binding affinity (IC₅₀), solubility, and metabolic stability.
- Outcome : Improved pharmacokinetic (PK) profiles or reduced off-target effects.
- Time : Acute vs. chronic exposure in in vivo models .
Q. What are the best practices for reporting synthetic procedures and characterization data in publications?
- Reproducibility : Detail reaction scales, purification methods (e.g., column chromatography gradients), and equipment specifications (e.g., flow reactor dimensions) .
- Data transparency : Include NMR spectra (with integration values), HRMS, and crystallographic deposition numbers (e.g., CCDC 2286523) .
- Ethical reporting : Disclose failed attempts to aid community learning (e.g., incompatible catalysts or solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
